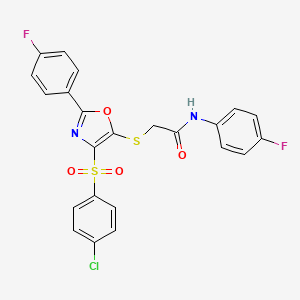

![molecular formula C7H3BrClFN2 B2888141 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1427450-73-4](/img/structure/B2888141.png)

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H3BrClFN2 . It has a molecular weight of 249.47 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is 1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H .Physical And Chemical Properties Analysis

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine is a powder at room temperature .Aplicaciones Científicas De Investigación

Nitrogen-Boron Coordination and Hydrogen Bonding in Pyridoxaboroles

Nitrogen-boron coordination and hydrogen bonding are key interactions in the structural properties of pyridoxaboroles, which are synthesized from halopyridines. These compounds, obtained from simple halopyridines, exhibit unique 1D coordination polymers based on N-B dative bonds or infinite H-bonded chains as main structural motifs, highlighting their potential for diverse applications in materials science and coordination chemistry (Steciuk et al., 2015).

Synthesis and Structure of Triazolopyridines

Triazolopyridines, synthesized using N-Chlorosuccinimide (NCS) under mild conditions, demonstrate the versatility of halopyridines for creating compounds with potential pharmaceutical applications. The structural characterization of these compounds through techniques like NMR and X-ray diffraction emphasizes their significance in drug development and materials science (El-Kurdi et al., 2021).

Substituent Effects on Pyrazolopyridine Photophysical Properties

The study of substituent effects on the fluorescence properties of pyrazolopyridines reveals the influence of chemical modifications on their photophysical behavior. This research sheds light on the potential of pyrazolopyridines in designing fluorescent materials and probes for various scientific and industrial applications (Patil et al., 2011).

Antitumor and Antimicrobial Activities of Pyrazoles

The synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions to yield substituted pyridine derivatives highlight the potential of these compounds in medical research, particularly in developing new antitumor and antimicrobial agents. This research demonstrates the importance of pyrazole derivatives in advancing pharmacological and therapeutic innovations (Riyadh, 2011).

Aggregation-Induced Emission Enhancement of Bipyrazolopyridines

The development of novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties illustrates the utility of pyrazolopyridine derivatives in optoelectronics and sensor technology. By addressing the aggregation-caused quenching effect through structural modifications, these compounds offer promising avenues for the creation of advanced fluorescent materials (Hsiao & Chu, 2021).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine are not mentioned, there is ongoing research into the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mecanismo De Acción

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to predict the exact biochemical pathways that 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its intended target in the body.

Propiedades

IUPAC Name |

3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-11-12-3-6(10)5(9)1-7(4)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCJJQWONMNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=C(C=N2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |

CAS RN |

1427450-73-4 |

Source

|

| Record name | 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)

![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)

![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)

![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2888073.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2888079.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)

![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)